3-(2H-1,3-BENZODIOXOL-5-YL)-1,6,6-TRIMETHYL-5,7-DIHYDROINDAZOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzodioxole group and an indazole group. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and pesticides . Indazole is a type of heterocyclic aromatic organic compound, which is a common structure in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzodioxole and indazole groups. These groups would contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzodioxole group might undergo reactions typical of aromatic ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds containing a benzodioxole group are often colorless liquids . The compound’s solubility, boiling point, and other properties would depend on the specific functional groups and their arrangement in the molecule .科学的研究の応用
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of key intermediates for pharmaceutical applications. For example, its reduction using bakers' yeast demonstrated high enantioselectivity, a crucial aspect in the synthesis of endothelin receptor antagonists like SB 217242 (Clark et al., 1999).
Supramolecular Structures
It contributes to the formation of specific supramolecular structures. Research shows its role in creating hydrogen-bonded structures, which are fundamental in understanding molecular interactions and crystal engineering (Low et al., 2002).
Molecular Conformations and Interactions
The compound's derivatives have been studied for their molecular conformations and intermolecular interactions. This research is significant in material science and the development of new molecular architectures (Mahesha et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antibacterial properties. This research is crucial for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).
Molecular Docking and Drug Design
The compound is used in the design of new drug molecules, evidenced by studies involving molecular docking to assess antimicrobial potential. This is pivotal in the pharmaceutical industry for creating new therapeutic agents (Arshad, 2020).
Oxidative Properties
Its derivatives exhibit distinct oxidative properties, which are essential in various chemical processes like the oxidation of β-keto esters (Cui et al., 2011).
作用機序
Target of Action
Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound might interact with its targets, possibly inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential target of gsk-3β, it could be involved in pathways related to glycogen metabolism, cell signaling, and cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to have good selectivity between cancer cells and normal cells , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells , suggesting that this compound might have similar effects.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2)7-11-15(12(20)8-17)16(18-19(11)3)10-4-5-13-14(6-10)22-9-21-13/h4-6H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRPTXVPSZXWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。